molecular formula C12H16N2O2 B14169644 Ethyl 6-(pyrrolidin-3-YL)nicotinate

Ethyl 6-(pyrrolidin-3-YL)nicotinate

Cat. No.: B14169644
M. Wt: 220.27 g/mol
InChI Key: QKLSWAKEIFJZJS-UHFFFAOYSA-N
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Description

Ethyl 6-(pyrrolidin-3-YL)nicotinate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a derivative of nicotinic acid, where the ethyl ester is substituted with a pyrrolidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(pyrrolidin-3-YL)nicotinate can be synthesized through a reaction between pyrrolidine and ethyl 6-chloronicotinate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to around 60°C and stirred overnight to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(pyrrolidin-3-YL)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups, to the pyrrolidine or nicotinate moieties.

Scientific Research Applications

Ethyl 6-(pyrrolidin-3-YL)nicotinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals

Mechanism of Action

The mechanism of action of Ethyl 6-(pyrrolidin-3-YL)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the nicotinate ester can modulate the compound’s overall pharmacokinetic properties. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 6-pyrrolidin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-3-4-11(14-8-10)9-5-6-13-7-9/h3-4,8-9,13H,2,5-7H2,1H3

InChI Key

QKLSWAKEIFJZJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2CCNC2

Origin of Product

United States

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